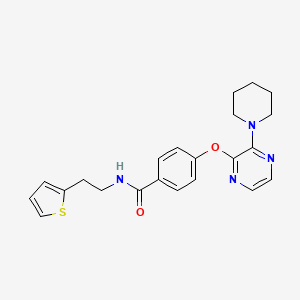

4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-(3-piperidin-1-ylpyrazin-2-yl)oxy-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S/c27-21(24-11-10-19-5-4-16-29-19)17-6-8-18(9-7-17)28-22-20(23-12-13-25-22)26-14-2-1-3-15-26/h4-9,12-13,16H,1-3,10-11,14-15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFAAVZJOZNLSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings, including synthetic routes, biological assays, and mechanisms of action, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 432.5 g/mol. The IUPAC name is N-[(3-ethoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide . The structural details are critical for understanding its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 432.5 g/mol |

| IUPAC Name | N-[(3-ethoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |

| InChI Key | SDJAJTFMQVVKJT-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of intermediate compounds through reactions such as the coupling of piperidine derivatives with pyrazine and benzamide moieties. One common method includes using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent to facilitate the reaction between various functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may modulate signaling pathways associated with various diseases, although the precise mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For example, a series of piperidine-based compounds have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . Such findings suggest that the target compound may possess similar properties due to structural similarities.

Enzyme Inhibition

Compounds in the same class have been evaluated for their inhibitory effects on various enzymes. For instance, some piperidine derivatives demonstrated strong inhibition against acetylcholinesterase and urease, which are critical in neurodegenerative diseases and bacterial infections respectively . This suggests that the target compound may also function as an enzyme inhibitor.

Case Studies

Several studies have highlighted the potential applications of compounds related to This compound :

- Anti-tubercular Activity : In a study focused on synthesizing anti-tubercular agents, compounds structurally related to our target exhibited significant activity against Mycobacterium tuberculosis with low cytotoxicity against human cells .

- Antioxidant Properties : Another study evaluated piperidine derivatives for their antioxidant activities, suggesting potential therapeutic applications in oxidative stress-related disorders .

- Pharmacological Evaluation : A comprehensive pharmacological evaluation indicated that similar compounds displayed moderate to high potency in inhibiting RET kinase activity, which is relevant for cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds highlight key modifications and their implications:

Key Structural and Functional Differences

- Pyrazine vs. Thiazole/Pyridine Cores: The pyrazine core in the target compound (vs. thiazole in or pyridine in ) may alter electronic properties and binding affinity due to nitrogen positioning. Thiazole-containing analogues (e.g., ) often exhibit enhanced metabolic stability compared to pyrazines due to sulfur’s electronegativity.

- Substituent Variations: The 2-(thiophen-2-yl)ethyl group in the target compound introduces a sulfur atom and a flexible ethyl linker, which may improve solubility and membrane permeability compared to the rigid trifluoromethyl benzyl group in . Piperidine vs.

Pharmacological Implications :

- Compounds like GR125743 demonstrate that benzamide derivatives with piperazine substituents are potent GPCR ligands, suggesting the target compound’s piperidine-pyrazine scaffold could be optimized for similar targets.

- Thiophene-containing analogues (e.g., ) have shown insecticidal activity, implying the target compound’s thiophen-2-yl group may confer bioactivity in agrochemical applications.

Research Findings and Gaps

- Experimental Data: No direct bioactivity data for the target compound are available in the provided evidence. However, structural parallels to GPCR ligands () and insect growth regulators () suggest plausible therapeutic or agrochemical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prepare the pyrazine intermediate (3-(piperidin-1-yl)pyrazin-2-ol) via nucleophilic substitution of 2-chloropyrazine with piperidine under basic conditions (e.g., NaH in DMF) .

- Step 2 : Couple the intermediate to 4-hydroxybenzoic acid derivatives using Mitsunobu conditions (DIAD, PPh₃) or SNAr reactions to form the ether linkage .

- Step 3 : Activate the benzamide via EDC/HOBt coupling with 2-(thiophen-2-yl)ethylamine. Purify via column chromatography (e.g., silica gel, gradient elution with EtOAc/hexanes) .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., THF for solubility) and temperature (60–80°C for SNAr efficiency) .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Techniques :

- NMR : Confirm regiochemistry of pyrazine substitution (e.g., δ 8.2 ppm for pyrazine protons) and benzamide carbonyl (δ 168 ppm in ¹³C NMR) .

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ at m/z 463.2) .

- Elemental Analysis : Validate C, H, N, S content against theoretical values (C: 64.98%, H: 6.59%, N: 12.62%, S: 7.23%) .

Q. What preliminary biological screening assays are appropriate for this compound?

- In vitro :

- Receptor Binding : Screen against GPCRs (e.g., dopamine, serotonin receptors) due to piperidine and thiophene moieties .

- Enzyme Inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence polarization assays .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Case Example : If IC₅₀ varies between fluorescence-based and radiometric kinase assays:

- Hypothesis : Fluorescence quenching by the thiophene group may artifactually reduce signal .

- Validation : Repeat assays using orthogonal methods (e.g., ADP-Glo™ kinase assay) and compare dose-response curves .

- Statistical Analysis : Apply Bland-Altman plots to assess inter-assay variability .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Structural Modifications :

- Replace the thiophene ethyl group with bioisosteres (e.g., furan or cyclopropyl) to reduce CYP450-mediated oxidation .

- Introduce deuterium at metabolically labile positions (e.g., benzamide methylene) .

- In vitro ADME :

- Microsomal Stability : Incubate with rat/human liver microsomes; quantify parent compound via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent assays .

Q. How does the piperidine-thiophene pharmacophore influence target selectivity?

- SAR Studies :

- Piperidine : Compare activity of piperidine vs. morpholine or pyrrolidine analogs. Piperidine’s basicity (pKa ~10.5) enhances membrane permeability but may increase off-target binding to amine transporters .

- Thiophene : Replace with phenyl or pyridyl groups; observe reduced activity at serotonin receptors (5-HT₂A/2C), suggesting thiophene’s π-π interactions are critical .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to map interactions with receptor binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.